Propargyl-PEG4-amine

Descripción general

Descripción

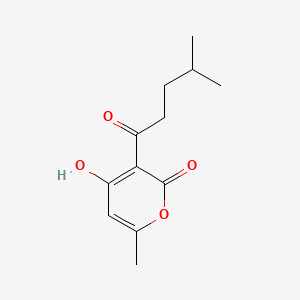

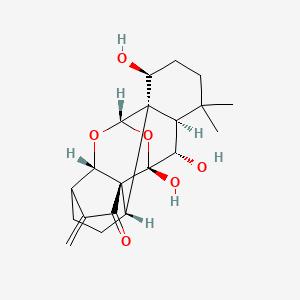

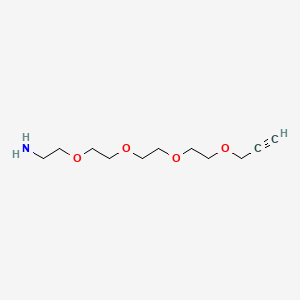

Propargyl-PEG4-amine is a PEG derivative containing a propargyl group and an amine group . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

Propargyl-PEG4-amine contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular weight is 231.29 and its molecular formula is C11H21NO4 .Chemical Reactions Analysis

The amine functional group of Propargyl-PEG4-amine is known for its ability to react with various reactive groups, such as carboxylic acids, isocyanates, and aldehydes . This allows for the development of a wide range of functionalized PEG derivatives.Physical And Chemical Properties Analysis

Propargyl-PEG4-amine appears as a liquid that is colorless to light yellow . It has a molecular weight of 231.29 and a molecular formula of C11H21NO4 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

-

Application in Organic Chemistry

- Propargyl-PEG4-amine is used in the synthesis of propargyl amines . This involves the use of a novel magnetically reusable manganese nanocatalyst for C-N bond formation .

- The method involves the synthesis of the magnetic manganese nanocatalyst by immobilizing MnCl2 on the surface of magnetic Fe3O4 nanoparticles modified with catechol and piperazine/phenanthroline ligand .

- The results of the coupling reactions confirmed that the Fe3O4@Catechol/PZ-Phen-MnCl2 nanocomposite is a very efficient catalyst for the preparation of various derivatives of propargyl amines .

-

Application in Drug Discovery

-

Application in Material Science

-

Application in Synthesis of Heterocycles

- Propargyl amines, which can be synthesized from Propargyl-PEG4-amine, have been significantly used in the synthesis of bioactive heterocycles .

- The propargylic compounds can easily synthesize by the use of simple organic compounds such as aldehyde, ketone, alkyne and its derivative in the presence of metallic catalysts .

- These intermediates are highly reactive and useful for the synthesis of various heterocycles by cycloaddition, intermolecular/intramolecular-cyclization, cycloisomerization, cyclo-condensation reactions .

-

Application in Synthesis of Iron Oxide Nanoparticles

-

Application in Organic Transformations

- Propargyl amines have proved their versatility in the form of applications in a plethora of organic transformations towards the synthesis of biologically interesting carbocyclic and hetero-cyclic compounds .

- Synthesis of propargyl amines has been reported via A-coupling, KA-coupling, alkynylation of imine, amination of propargylic ester, anti-Markonikov hydroamination/alkyne addition reaction, etc .

-

Application in Bioconjugation

-

Application in Synthesis of Glycopolymer-Based Iron Oxide Nanoparticles

-

Application in Synthesis of Biologically Interesting Carbocyclic and Hetero-Cyclic Compounds

- Propargyl amines, which can be synthesized from Propargyl-PEG4-amine, have proved their versatility in the form of applications in a plethora of organic transformations towards the synthesis of biologically interesting carbocyclic and hetero-cyclic compounds .

- Synthesis of propargyl amines has been reported via A-coupling, KA-coupling, alkynylation of imine, amination of propargylic ester, anti-Markonikov hydroamination/alkyne addition reaction, etc .

Safety And Hazards

Direcciones Futuras

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylamines, including Propargyl-PEG4-amine, will continue to be an area of active research in the future.

Propiedades

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLPAHLHHBCWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG4-amine | |

CAS RN |

1013921-36-2 | |

| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.